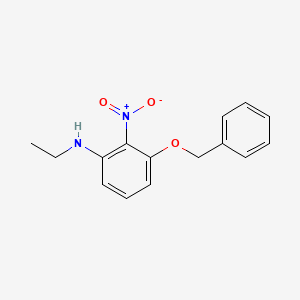

3-benzyloxy-N-ethyl-2-nitroaniline

Descripción

3-Benzyloxy-N-ethyl-2-nitroaniline is a nitroaniline derivative characterized by a benzyloxy group (-OCH2C6H5) at the 3-position, an ethyl group (-CH2CH3) on the aniline nitrogen, and a nitro (-NO2) group at the 2-position. The molecular formula is estimated as C15H16N2O3, combining features of the benzyloxy group (adding one oxygen and seven carbons) and N-ethyl substitution. Nitroanilines are widely used in organic synthesis, pharmaceuticals, and materials science due to their electron-withdrawing nitro groups, which influence reactivity and stability .

Propiedades

Fórmula molecular |

C15H16N2O3 |

|---|---|

Peso molecular |

272.30 g/mol |

Nombre IUPAC |

N-ethyl-2-nitro-3-phenylmethoxyaniline |

InChI |

InChI=1S/C15H16N2O3/c1-2-16-13-9-6-10-14(15(13)17(18)19)20-11-12-7-4-3-5-8-12/h3-10,16H,2,11H2,1H3 |

Clave InChI |

XWPBLRBBAOVUBE-UHFFFAOYSA-N |

SMILES canónico |

CCNC1=C(C(=CC=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Key Properties of 3-Benzyloxy-N-ethyl-2-nitroaniline and Analogs

*Note: The molecular formula for 3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline (C7H13FN2O4) in appears inconsistent with its complex structure. A plausible formula would be C15H15FN2O3, reflecting the benzyl and methoxy groups.

Structural and Functional Differences

N-Ethyl vs. N-Benzyl: Ethyl substitution reduces steric hindrance compared to bulkier benzyl groups, possibly increasing reactivity in nucleophilic substitution reactions . Nitro Position: 2-Nitroanilines (e.g., N,N-dimethyl-2-nitroaniline) exhibit distinct electronic effects compared to 3-nitro derivatives, influencing aromatic substitution patterns .

Biological Activity :

- N-(2-(1H-indol-3-yl)ethyl)-2-nitroaniline demonstrates antitumor activity, attributed to hydrogen bonding (N–H···O, N–H···N) and π-π stacking in its crystal structure .

- The fluoro and methoxy groups in 3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline may enhance binding to biological targets via halogen and hydrogen bonding .

Synthetic Methods :

Crystallographic and Physicochemical Properties

- N-Benzyl-3-nitroaniline crystallizes in a monoclinic system (space group P21) with unit cell parameters a = 5.3359 Å, b = 19.2285 Å, c = 5.6017 Å .

- N-(2-(1H-indol-3-yl)ethyl)-2-nitroaniline also adopts a monoclinic structure (space group I2/c) but with larger unit cell dimensions (a = 15.0212 Å, b = 9.4911 Å, c = 20.3075 Å), reflecting its bulkier indole substituent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.